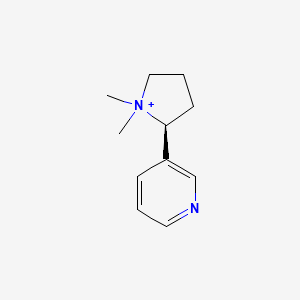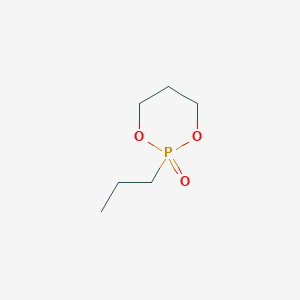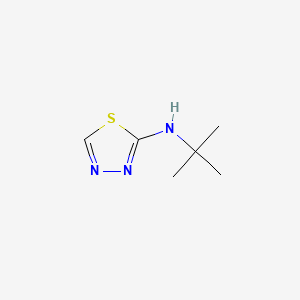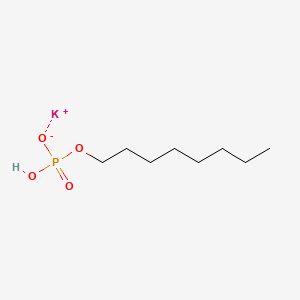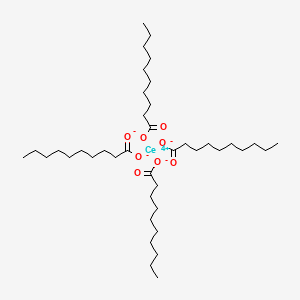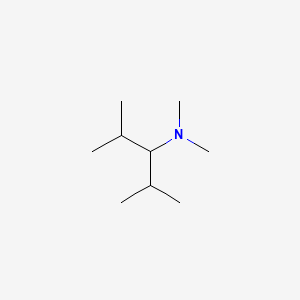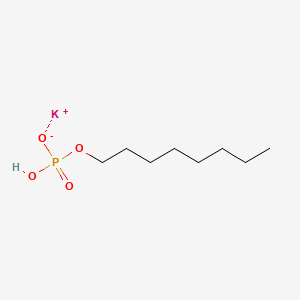
Calcium 2-hydroxy-3-methylvalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 2-hydroxy-3-methylvalerate is an organic compound with the molecular formula C12H22CaO6. It is a calcium salt of 2-hydroxy-3-methylvaleric acid, which is derived from the metabolism of branched-chain amino acids such as isoleucine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of calcium 2-hydroxy-3-methylvalerate typically involves the reaction of 2-hydroxy-3-methylvaleric acid with calcium hydroxide or calcium chloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient filtration systems to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Calcium 2-hydroxy-3-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Calcium 2-hydroxy-3-methylvalerate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in the metabolism of branched-chain amino acids.
Medicine: It has potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of biodegradable plastics and other materials
Mecanismo De Acción
The mechanism of action of calcium 2-hydroxy-3-methylvalerate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in the metabolism of branched-chain amino acids, leading to the production of energy and other metabolites. The compound also plays a role in calcium signaling pathways, which are crucial for various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methylvaleric acid: A precursor in the synthesis of calcium 2-hydroxy-3-methylvalerate.
2-Methyl-3-hydroxyvaleric acid: Another branched-chain fatty acid with similar properties.
Uniqueness
This compound is unique due to its calcium salt form, which enhances its solubility and bioavailability compared to its parent acid. This makes it more suitable for various applications in medicine and industry .
Propiedades
Número CAS |
93778-32-6 |
|---|---|
Fórmula molecular |
C12H22CaO6 |
Peso molecular |
302.38 g/mol |
Nombre IUPAC |
calcium;2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/2C6H12O3.Ca/c2*1-3-4(2)5(7)6(8)9;/h2*4-5,7H,3H2,1-2H3,(H,8,9);/q;;+2/p-2 |
Clave InChI |
LISYOSJUJNUSPU-UHFFFAOYSA-L |
SMILES canónico |
CCC(C)C(C(=O)[O-])O.CCC(C)C(C(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


